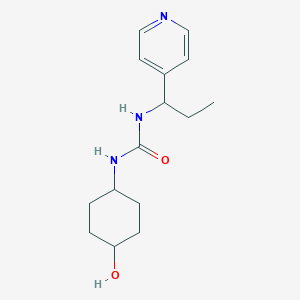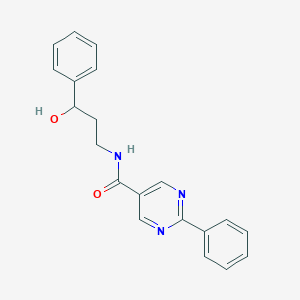![molecular formula C17H16N2O3 B6640404 N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide](/img/structure/B6640404.png)
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide, also known as FHQ, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide works by selectively binding to specific molecules, such as metal ions or proteins, and altering their function. For example, N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide has been shown to bind to copper ions and inhibit their ability to promote oxidative stress, which is a key factor in the development of certain diseases. N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide can induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on healthy cells. N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide in lab experiments is its selectivity for certain molecules, which allows for more precise and targeted studies. However, N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide can also be difficult to work with due to its low solubility in water and potential toxicity at high concentrations. Additionally, more research is needed to fully understand the safety and potential side effects of using N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide in various research applications.
Orientations Futures
There are several potential future directions for research involving N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide. One area of interest is the development of N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide and its potential interactions with other molecules. Finally, the development of new synthesis methods for N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide may help improve its purity and ease of use in lab experiments.
Méthodes De Synthèse
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-furylboronic acid with 4-chloroquinoline-3-carboxaldehyde, followed by the addition of 2-bromo-2-methylpropionic acid and sodium hydroxide. The resulting product is then purified through column chromatography to obtain N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide in high purity.
Applications De Recherche Scientifique
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. Its unique chemical structure allows it to selectively bind to certain molecules, making it a useful tool in biochemical and physiological studies.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(21,15-7-4-10-22-15)11-19-16(20)13-8-9-18-14-6-3-2-5-12(13)14/h2-10,21H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGKJMSRMGWADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=NC2=CC=CC=C12)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)


![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)
![1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)


![N-[1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide](/img/structure/B6640369.png)
![[6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B6640380.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methylpropyl)pyrazol-4-yl]urea](/img/structure/B6640381.png)
![5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide](/img/structure/B6640382.png)
![[4-[2-Hydroxy-2-(4-methylphenyl)ethyl]-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B6640386.png)
![1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B6640391.png)
![2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol](/img/structure/B6640396.png)